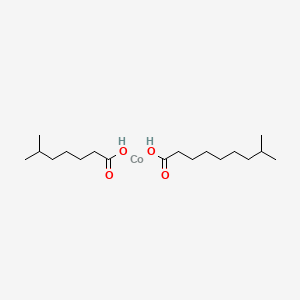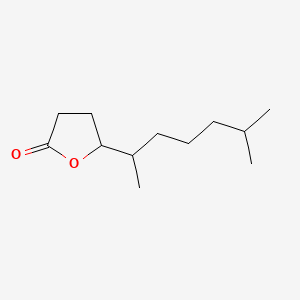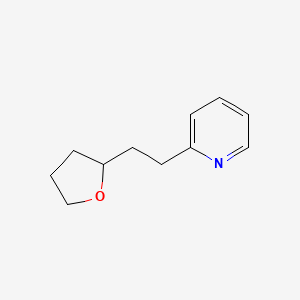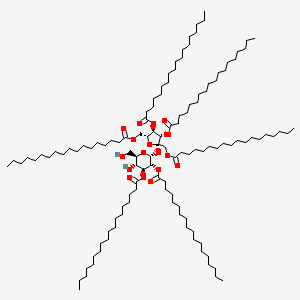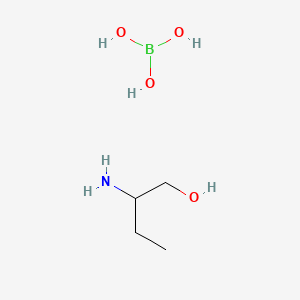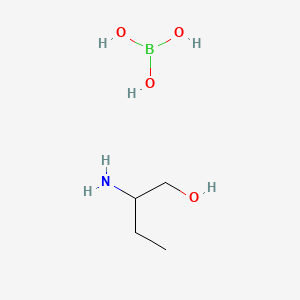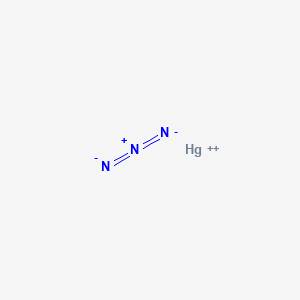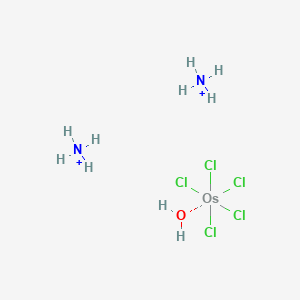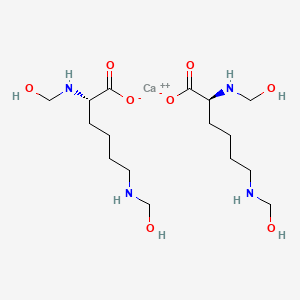
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-lysine, an essential amino acid, and features calcium as a central element. The presence of hydroxymethyl groups enhances its reactivity and potential for forming stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) typically involves the reaction of L-lysine with formaldehyde to introduce hydroxymethyl groups. This is followed by the addition of calcium ions to form the final complex. The reaction conditions often require a controlled pH environment and moderate temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly basic pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) has a broad range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) exerts its effects involves its ability to form stable complexes with metal ions and interact with biological molecules. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and enhancing the compound’s stability. The molecular targets include enzymes and receptors, where the compound can modulate activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(2,3-Dihydroxybenzoyl)-L-lysine: Similar in structure but with dihydroxybenzoyl groups instead of hydroxymethyl groups.
N2,N6-bis(tert-butoxycarbonyl)-D-lysine: Features tert-butoxycarbonyl groups, offering different reactivity and applications.
N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide: Contains quinazolinone and pyridine moieties, used in different chemical contexts.
Uniqueness
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is unique due to its specific combination of hydroxymethyl groups and calcium ions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring stable metal complexes and versatile reactivity.
Properties
CAS No. |
75195-64-1 |
|---|---|
Molecular Formula |
C16H34CaN4O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
calcium;(2S)-2,6-bis(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C8H18N2O4.Ca/c2*11-5-9-4-2-1-3-7(8(13)14)10-6-12;/h2*7,9-12H,1-6H2,(H,13,14);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI Key |
OPDNSFWVQSGAAG-UBKPKTQASA-L |
Isomeric SMILES |
C(CCNCO)C[C@@H](C(=O)[O-])NCO.C(CCNCO)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
Canonical SMILES |
C(CCNCO)CC(C(=O)[O-])NCO.C(CCNCO)CC(C(=O)[O-])NCO.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




